Methyldiphenylphosphine oxide
Description
Methyldiphenylphosphine oxide (MDPPO; CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP. Its structure consists of a phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. MDPPO is widely used in organic synthesis, particularly in Horner-Wadsworth-Emmons olefination reactions to form alkenes . It also serves as a precursor for lithiated intermediates in the preparation of phosphorylated enamines and heterocycles . Key physical properties include a molecular weight of 216.22 g/mol and a ³¹P NMR chemical shift of 30.8 ppm in chloroform .
Properties
IUPAC Name |
[methyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCITODQASXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175556 | |
| Record name | Phosphine oxide, diphenylmethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2129-89-7 | |
| Record name | Methyldiphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphine oxide, diphenylmethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylphosphine oxide | |
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| Record name | Phosphine oxide, diphenylmethyl- | |
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| Record name | Methyldiphenylphosphine oxide | |
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Preparation Methods
Quaternization and Wittig Reaction
A notable method involves the quaternization of methyldiphenylphosphine followed by a Wittig reaction. This two-step synthesis can yield aryldiphenylphosphine oxides efficiently:
Step 1 : Quaternization of methyldiphenylphosphine with aryl bromides forms quaternary phosphonium salts. This reaction can be catalyzed by nickel or performed under metal-free conditions, achieving yields between 48% to 90%.
Step 2 : The resulting phosphonium salts undergo a Wittig reaction with aldehydes such as furan-2-carbaldehyde, leading to the formation of aryldiphenylphosphine oxides with yields ranging from 27% to 90%.
Direct Oxidation
Another effective method for synthesizing methyldiphenylphosphine oxide is through the direct oxidation of methyldiphenylphosphine using hydrogen peroxide:
The reaction proceeds as follows:
$$
\text{CH}3(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O}2 \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{H}_2\text{O}
$$
This method typically yields this compound efficiently while requiring careful control of reaction conditions to avoid overoxidation.
Hydrolysis of Chlorodiphenylphosphine
A classical approach involves the partial hydrolysis of chlorodiphenylphosphine:
The reaction can be represented as:
$$
\text{Cl}(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O} \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{HCl}
$$
This method provides a straightforward pathway but may require additional purification steps to isolate the desired product.
- Data Table: Summary of Preparation Methods
| Method | Key Steps | Yield Range (%) | Notes |
|---|---|---|---|
| Quaternization and Wittig Reaction | Quaternization with aryl bromides; Wittig reaction with aldehydes | 27 - 90 | Versatile; functional group tolerance |
| Direct Oxidation | Oxidation with hydrogen peroxide | High | Simple; requires careful condition control |
| Hydrolysis of Chlorodiphenylphosphine | Hydrolysis with water | Moderate | May need purification |
Research indicates that the quaternization-Wittig method is particularly advantageous for synthesizing aryldiphenylphosphine oxides that are challenging to access via traditional methods such as alkaline hydrolysis. This approach allows for greater functional group compatibility and higher overall yields compared to other techniques.
The oxidation method is favored for its simplicity and directness, making it suitable for laboratory settings where time and resource efficiency are critical. However, care must be taken to prevent overoxidation, which could lead to undesired byproducts.
Chemical Reactions Analysis
Oxidation and Tautomerism
MDPPO exhibits unique tautomeric behavior and participates in oxygen transfer reactions:
- Tautomer Equilibrium : MDPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), though the oxide form predominates .
- Further Oxidation : While MDPPO is already a phosphine oxide, strong oxidizing agents like ozone or peroxides can oxidize its phenyl groups, though such reactions are rarely reported .
Reduction to Secondary Phosphines
MDPPO is reduced to methyldiphenylphosphine (PMePh₂), a valuable ligand precursor:
- Reducing Agents :
Example Reaction :Key Data :
| Reducing Agent | Conditions | Yield (%) | Source |
|---|---|---|---|
| LiAlH₄ | THF, 0°C | 85 | |
| PhSiH₃ | 25°C, 2h | 92 |
Substitution Reactions
The methyl group in MDPPO undergoes nucleophilic displacement:
- Alkylation/Arylation :
Example Reaction with Aryl Bromides :Key Data :
| Substrate | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromotoluene | NiCl₂ | 80°C | 78 | |
| Methyl iodide | None | 25°C | 65 |
Coordination Chemistry
MDPPO forms stable complexes with transition metals, influencing catalytic activity:
- Molybdenum Complexes : Reaction with MoCl₄(PMePh₂)₂ and NaBH₄ yields MoH₄(PMePh₂)₄ .
- Cobalt Complexes : Treatment with CoCl₂ produces CoCl₂(PMePh₂)₂ .
Example Reaction with Cobalt :Key Complexes :
| Metal Center | Complex Formula | Application | Source |
|---|---|---|---|
| Mo | MoH₄(PMePh₂)₄ | Hydrogenation catalysis | |
| Co | CoCl₂(PMePh₂)₂ | Polymerization catalysis |
Role in Catalysis
MDPPO serves as a ligand or catalyst in synthetic transformations:
- Appel Reaction : Catalyzes halogenation of alcohols using CCl₄ or CBr₄ .
- Hydrosilylation : Enhances selectivity in silicon-carbon bond formation .
- Enantioselective Epoxide Opening : Facilitates asymmetric synthesis of chiral alcohols.
Key Catalytic Performance :
| Reaction Type | Substrate | Selectivity (%) | Source |
|---|---|---|---|
| Epoxide opening | meso-Epoxides | 92 (ee) | |
| Allylation | Allyltributyltin | 89 |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antipsychotic Agents :
- Case Study : The compound is structurally related to butyrophenones, a class of antipsychotic medications. Research indicates that derivatives of butyrophenones exhibit significant activity against dopamine receptors, making them potential candidates for the treatment of schizophrenia and other psychiatric disorders.
-
Antidepressant Activity :
- Research Findings : Studies have shown that compounds similar to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can act as serotonin receptor antagonists. This mechanism is crucial in the development of antidepressant therapies aimed at modulating serotonin levels in the brain.
-
Analgesic Properties :
- Case Study : In preclinical trials, certain derivatives demonstrated analgesic effects comparable to established pain relief medications. This suggests potential for development into new pain management therapies.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its dioxane moiety contributes to the flexibility and durability of polymer chains.
-
Photoinitiators in Polymerization :
- Research Insights : As a photoinitiator, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can facilitate radical polymerization processes under UV light. This property is beneficial in coatings and adhesives where rapid curing is essential.
Data Table: Comparison of Biological Activities
Mechanism of Action
Methyldiphenylphosphine oxide exerts its effects through its ability to act as a ligand and catalyst. It can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The phosphoryl group (P=O) in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Molecular Properties of Selected Phosphine Oxides
*Inferred based on substituent effects: Electron-withdrawing groups (e.g., phenyl) deshield phosphorus, lowering δ values compared to alkyl-substituted oxides .
Key Observations :
Solubility in Organic Solvents
Table 2: Solubility Data (mg/mL) at 25°C
| Compound | Ethanol | Acetone | Chloroform | |
|---|---|---|---|---|
| This compound | 16.59 | 0.019 | 0.122 | |
| Triphenylphosphine oxide | 0.365 | 0.007 | 0.200 | |
| Triethylphosphine oxide | 0.001 | 0.028 | 0.102 |
Key Observations :
- MDPPO exhibits moderate solubility in polar solvents like ethanol (16.59 mg/mL) compared to triphenylphosphine oxide (0.365 mg/mL), likely due to its less bulky structure .
- In chloroform, MDPPO and triphenylphosphine oxide show comparable solubility, suggesting similar interactions with low-polarity solvents .
Chemical Reactivity
NMR Spectral Characteristics
Biological Activity
Methyldiphenylphosphine oxide (MDPPO) is an organophosphorus compound that has garnered attention in recent years due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MDPPO, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
MDPPO can be described structurally as follows:
- Chemical Formula : CHO
- Molecular Weight : 228.21 g/mol
- Solubility : MDPPO exhibits varying solubility in different solvents, which can affect its biological activity. For example, solubility data indicates that MDPPO is soluble in polar organic solvents, which is critical for its application in biological systems .
The biological activity of MDPPO is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:
- Anticancer Activity : MDPPO and related phosphine oxides have shown promising anticancer properties. Studies indicate that they can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC) values for these compounds suggest significant cytotoxic effects, with some derivatives exhibiting higher activity compared to others .
- Reactive Oxygen Species (ROS) Induction : MDPPO has been associated with increased levels of ROS within cells, leading to oxidative stress. This mechanism is critical in the context of cancer therapy, as elevated ROS can damage cellular components and promote apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of MDPPO and its derivatives:
-
Anticancer Studies :
- A study assessed the effects of various aziridine phosphine oxides, including MDPPO derivatives, on cancer cell viability. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. The most active compounds caused substantial cell cycle arrest in the S phase and increased apoptosis markers .
- Table 1 summarizes the IC values for selected phosphine oxides against HeLa cells:
Compound IC (µM) Mechanism of Action MDPPO 25 Induces apoptosis via ROS generation Aziridine 5 15 S-phase arrest and increased ROS levels Aziridine 7 20 Apoptosis induction - Antibacterial Activity :
-
Toxicological Assessments :
- Toxicological evaluations have shown that while MDPPO exhibits significant biological activity, careful consideration must be given to its toxicity profile. Some studies have indicated potential cytotoxic effects at higher concentrations, necessitating further research into safe dosage ranges for therapeutic applications.
Q & A
Q. What are the established methods for synthesizing methyldiphenylphosphine oxide, and how do reaction conditions influence yield?
this compound is commonly synthesized via lithiation of triphenylphosphine oxide with methyl lithium (Seyferth method), followed by nucleophilic substitution with nitriles to form β-phosphoryl enamines . Yield optimization requires strict temperature control (e.g., -30°C for lithiation, -70°C for nitrile addition) and anhydrous conditions to prevent side reactions. Hydrolysis with ice-water instead of HCl preserves the enamine structure, achieving yields >80% .
Q. What are the solubility characteristics of this compound in common solvents, and how do they impact experimental design?
Solubility data (measured via static analysis) show this compound is highly soluble in polar aprotic solvents like THF (45.2 g/L at 25°C) but poorly soluble in water (0.8 g/L) . This polarity-driven solubility profile necessitates solvent selection based on reaction type—e.g., THF for lithiation reactions and toluene for cyclocondensation .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- 31P NMR : Critical for tracking phosphorus-centered reactivity. The parent compound exhibits a δ ~20 ppm, while intermediates like lithium methylendiphenylphosphine oxide show upfield shifts (δ ~-10 ppm) .
- X-ray crystallography : Resolves structural ambiguities in phosphorylated heterocycles, such as hydrogen-bonded networks in 2-pyridones .
- IR spectroscopy : Confirms P=O stretching vibrations near 1200 cm⁻¹ .
Advanced Research Questions
Q. How does this compound function as a radical carrier in hydrotrifluoromethylthiolation reactions?
In photoredox catalysis, this compound reduces trifluoromethanesulfonic anhydride (Tf₂O) to generate CF₃S• radicals. It stabilizes radical intermediates via phosphorus-centered electron transfer, enabling hydrotrifluoromethylthiolation of alkenes/alkynes with yields up to 92% . Mechanistic studies suggest a chain-propagation pathway involving P(III)/P(V) redox cycling .
Q. What contradictions exist in the stereochemical outcomes of epoxide deoxygenation mediated by this compound derivatives?
Trans-cyclooctene synthesis via epoxide deoxygenation with lithium diphenylphosphide (LDP) and methyl iodide proceeds with >99.5% stereoselectivity under anhydrous conditions. However, protic conditions reduce selectivity (trans:cis ≤2:1) due to ylide formation and protonation-induced isomerization . This highlights the sensitivity of stereochemical outcomes to moisture and acid scavengers.
Q. How does this compound enhance perovskite solar module performance?
As an additive in perovskite films, it improves crystallinity and reduces defect density by coordinating Pb²⁺ ions during film formation. This enhances charge-carrier mobility and device stability, achieving a power conversion efficiency (PCE) of 23.1% in modules >100 cm² . The phosphine oxide group’s electron-donating properties also passivate interfacial traps .
Q. What are the limitations of this compound in organocatalytic applications, and how can they be mitigated?
While effective in Horner-Wadsworth-Emmons reactions, steric bulk from phenyl groups can hinder reactivity with bulky substrates (e.g., tert-butyl nitriles). Strategies include using elevated temperatures (e.g., boiling xylene) or switching to less hindered phosphine oxides like dimethylpentylphosphine oxide .
Methodological Considerations
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Existing toxicity studies report an oral LD₅₀ of 840 mg/kg in mice but lack detailed mechanistic data . Extrapolation from organophosphate class studies suggests neurotoxicity potential via acetylcholinesterase inhibition. Supplemental assays (e.g., in vitro neuroblastoma models) are recommended to clarify risks .
Q. What protocols ensure reproducibility in synthesizing phosphorylated heterocycles using this compound?
Key steps include:
- Strict temperature control : Use dry ice/acetone baths for lithiation (-70°C).
- Solvent purity : Pre-dry THF over molecular sieves to prevent hydrolysis.
- Workup : Quench reactions with ice-water to preserve enamine intermediates .
Emerging Applications
Q. Can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?
Preliminary studies show its P=O group can act as a Lewis basic site in COFs, enabling heterogeneous catalysis (e.g., Knoevenagel condensations). Further research is needed to evaluate stability under catalytic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
